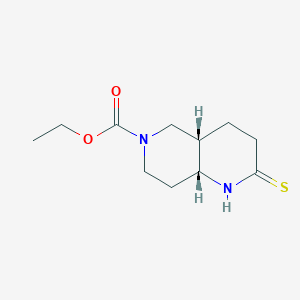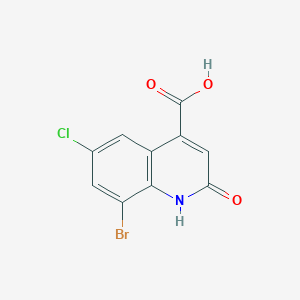
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the quinoline ring. It has a molecular formula of C10H5BrClNO3 and a molecular weight of 302.51 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves several steps. One common method includes the reaction of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with bromine in the presence of a suitable solvent. The reaction conditions typically involve refluxing the mixture to ensure complete bromination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the bromine substituent, which may affect its reactivity and biological activity.
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the chlorine substituent, leading to different chemical properties.
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks both bromine and chlorine substituents, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of both bromine and chlorine substituents.
Properties
Molecular Formula |
C10H5BrClNO3 |
|---|---|
Molecular Weight |
302.51 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO3/c11-7-2-4(12)1-5-6(10(15)16)3-8(14)13-9(5)7/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
PBXAGWDGBDKPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)N2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


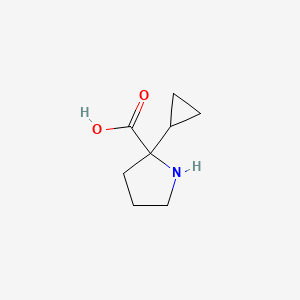

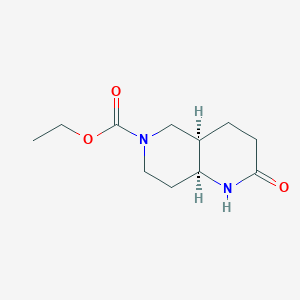
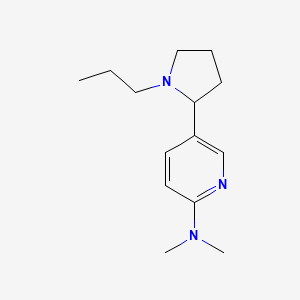
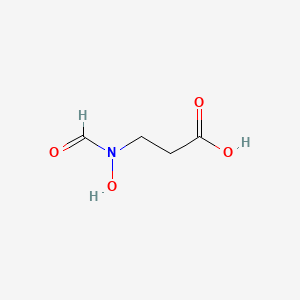
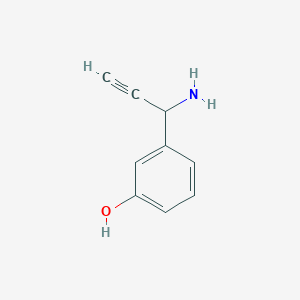
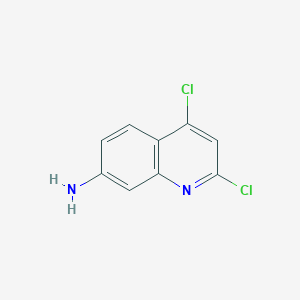
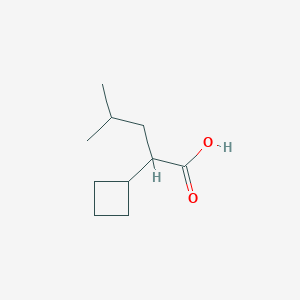
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
![2-Thia-9-azaspiro[5.5]undecane](/img/structure/B13014078.png)
